2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol

TRPA1 ion channel pain/nociception calcium flux assay

2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol (CAS 73255‑40‑0), trivially known as moringin or GMG‑ITC, is a phenolic glycoside bearing an isothiocyanate warhead. It belongs to the glucosinolate‑derived isothiocyanate family and is the principal bioactive hydrolysis product of glucomoringin from Moringa oleifera seeds.

Molecular Formula C14H17NO5S
Molecular Weight 311.36 g/mol
CAS No. 73255-40-0
Cat. No. B1218149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol
CAS73255-40-0
Synonyms4-((alpha-L-rhamnosyloxy)benzyl)isothiocyanate
glucomoringin isothiocyanate
GMG-ITC
Molecular FormulaC14H17NO5S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O
InChIInChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3
InChIKeyQAZIHHJTZPNRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol (Moringin) — Core Identity and Structural Class for TRPA1-Targeted Procurement


2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol (CAS 73255‑40‑0), trivially known as moringin or GMG‑ITC, is a phenolic glycoside bearing an isothiocyanate warhead [1]. It belongs to the glucosinolate‑derived isothiocyanate family and is the principal bioactive hydrolysis product of glucomoringin from Moringa oleifera seeds. Its defining structural feature — a 4‑(α‑L‑rhamnosyloxy)benzyl isothiocyanate scaffold — imparts a distinct combination of TRPA1 ion‑channel agonism and aqueous reactivity that diverges markedly from simpler alkyl or aryl isothiocyanates.

Why Generic Isothiocyanate Substitution Fails — The Case for 2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol-Specific Evidence


Isothiocyanates are frequently treated as interchangeable chemical probes or bioactive ingredients, yet their TRP‑channel selectivity, cellular pathway engagement, and aqueous stability diverge dramatically depending on the side‑chain architecture. Moringin’s rhamnosyl‑benzyl motif confers TRPA1 selectivity with negligible cross‑activation of TRPV1‑4 or TRPM8, whereas common congeners such as allyl isothiocyanate (AITC) and sulforaphane (SFN) exhibit different selectivity fingerprints, degradation kinetics, and potency in NF‑κB and JAK/STAT pathway assays [1][2]. Substituting moringin with a less selective or less stable isothiocyanate can compromise experimental reproducibility, misinterpret target engagement, and introduce off‑target effects that confound both in‑vitro and in‑vivo readouts.

Quantitative Differentiation Guide for 2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol (Moringin) — Head‑to‑Head and Cross‑Study Comparator Data


TRPA1 Agonist Potency — Moringin vs. Allyl Isothiocyanate (AITC) Reference Standard

In a rat TRPA1 (rTRPA1) HEK‑293 calcium‑flux assay, pure moringin produced an efficacy of 102.6 ± 1.1 % relative to the reference agonist AITC (100 µM) and an EC₅₀ of 3.14 ± 0.16 µM [1]. The same study shows that AITC itself is the 100 % efficacy reference, meaning moringin is a full agonist with a defined micromolar potency. Moringa leaf extracts prepared with different solvents exhibited far lower potency (EC₅₀ 1.3 to >20 µg/mL) highlighting the activity advantage of the isolated compound [1].

TRPA1 ion channel pain/nociception calcium flux assay

TRP Channel Selectivity Fingerprint — Moringin Spares TRPV1–4 and TRPM8

In parallel calcium‑flux assays on HEK‑293 cells expressing individual TRP channels, moringin did not activate (or activated only very weakly) the vanilloid receptors TRPV1, TRPV2, TRPV3, TRPV4, or the menthol/cooling receptor TRPM8 [1]. This selectivity contrasts with broad‑spectrum TRP agonists such as allicin or polygodial, which co‑activate TRPV1, and with AITC which, although primarily TRPA1, is less thoroughly profiled for TRPV cross‑reactivity in a single comparative study [1].

TRP channel selectivity off‑target profiling pain research

NF‑κB Pathway Inhibition — Moringin (GMG‑ITC) vs. Sulforaphane (SFN) in TNF‑Stimulated Cells

Michl et al. demonstrated that in the micromolar range, the isothiocyanate moringin (GMG‑ITC) is a more potent inhibitor of TNF‑α‑induced NF‑κB transcriptional activity than sulforaphane (SFN) [1]. Both compounds suppressed STAT5 target‑gene expression in the nanomolar range without blocking STAT5 phosphorylation, indicating a shared downstream mechanism; however, moringin’s superior NF‑κB inhibition at equivalent micromolar concentrations provides a distinct anti‑inflammatory potency advantage [1].

NF‑κB inhibition anti‑inflammatory transcriptional regulation

Cytotoxic Potency Against Neuroblastoma Cells — Moringin vs. Etoposide in SH‑SY5Y

Habtemariam isolated moringin from Moringa stenopetala seeds and assessed its antiproliferative activity against SH‑SY5Y human neuroblastoma cells and HepG2 hepatocellular carcinoma cells [1]. Moringin was 2.4‑fold more potent than the clinical topoisomerase‑II inhibitor etoposide in SH‑SY5Y cells and 6.3‑fold more potent in HepG2 cells, with IC₅₀ values of 9.81 ± 1.30 µg/mL and 6.28 ± 0.55 µg/mL respectively [1].

anticancer activity neuroblastoma cytotoxicity assay

Aqueous Stability and Degradation Kinetics — Moringin vs. Volatile Isothiocyanates (AITC, PEITC)

Lu et al. studied the degradation of moringin in aqueous solution and found it follows pseudo‑first‑order kinetics, hydrolyzing to rhamnobenzyl alcohol and rhamnobenzylamine with further reactions forming thiourea and dithiocarbamate products [1]. Notably, moringin was previously reported to be relatively more stable than volatile isothiocyanates such as AITC; it degraded by only 30 % after 30 days at 25 °C, compared to rapid loss of volatile ITCs under identical conditions [1]. The degradation products showed very weak or no cytotoxicity, emphasizing that intact isothiocyanate functionality is essential for bioactivity [1].

stability formulation degradation kinetics

In‑Vivo Efficacy in Ulcerative Colitis — Moringin Requires Nrf2 for Protective Effect

In a DSS‑induced ulcerative colitis mouse model, moringin treatment increased body weight, restored colonic length, reduced the disease activity index, and improved histological scores [1]. Mechanistically, moringin inhibited NF‑κB signaling via Nrf2 activation and modulated the PI3K/AKT/mTOR pathway. Crucially, in Nrf2‑knockout mice, the protective effects of moringin were abolished, demonstrating an Nrf2‑dependent mechanism [1]. In Caco‑2 cell monolayers, the Nrf2 inhibitor ML385 similarly abrogated moringin’s protection against LPS‑induced inflammation [1].

ulcerative colitis Nrf2/NF‑κB pathway in‑vivo pharmacology

High‑Value Application Scenarios for 2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol Procurement


TRPA1‑Selective Pharmacological Probe for Pain and Nociception Studies

Investigators requiring a full TRPA1 agonist that does not activate TRPV1–4 or TRPM8 should select moringin over AITC or allicin‑based agonists. Its EC₅₀ of 3.14 µM and efficacy matched to the AITC standard [Section 3, Evidence 1] combined with confirmed channel selectivity [Section 3, Evidence 2] make it suitable for calcium‑imaging, electrophysiology, and in‑vivo pain‑model experiments where TRPV cross‑talk must be excluded.

NF‑κB‑Driven Inflammation and Cancer Chemoprevention Assays

For cell‑based or in‑vivo models of TNF‑α‑induced NF‑κB activation, moringin’s superior inhibition over sulforaphane at micromolar concentrations [Section 3, Evidence 3] reduces the effective dose window and lowers solvent‑carrier interference. Its parallel suppression of STAT5 target genes at nanomolar levels supports dual‑pathway inhibition studies in leukemia, lymphoma, and solid‑tumor models.

Natural‑Product‑Derived Cytotoxic Lead in Neuroblastoma and Hepatocellular Carcinoma Screening

Moringin’s 2.4‑ to 6.3‑fold greater potency than etoposide in SH‑SY5Y and HepG2 cells [Section 3, Evidence 4] positions it as a benchmark natural isothiocyanate for cytotoxicity screening cascades. Medicinal chemistry teams can use moringin as a starting scaffold for structure–activity relationship (SAR) expansion with a defined potency advantage over a clinical comparator.

Aqueous‑Stable Isothiocyanate for Formulation and Long‑Term Dosing Studies

Compared to volatile isothiocyanates like AITC and PEITC that degrade rapidly in aqueous media, moringin retains ~70 % integrity after 30 days at 25 °C [Section 3, Evidence 5]. This stability profile makes it the preferred isothiocyanate for chronic in‑vivo dosing regimens, drinking‑water formulations, and in‑vitro assays requiring multi‑day exposure without daily compound replenishment.

Nrf2‑Dependent In‑Vivo Pharmacology in Inflammatory Bowel Disease Models

The genetic validation of moringin’s Nrf2‑dependent protection in the DSS‑colitis model [Section 3, Evidence 6] enables researchers to use moringin as a chemical tool to dissect Nrf2/NF‑κB crosstalk in intestinal inflammation. The availability of Nrf2‑KO mice as a negative‑control system makes moringin particularly valuable for target‑engagement studies and for benchmarking novel Nrf2 activators.

Quote Request

Request a Quote for 2-[4-(Isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.